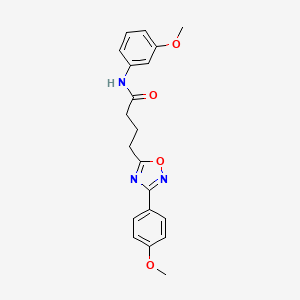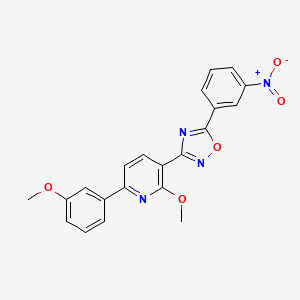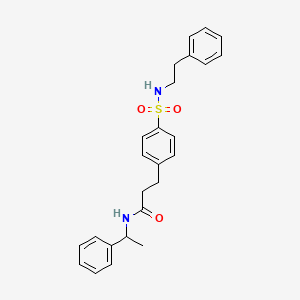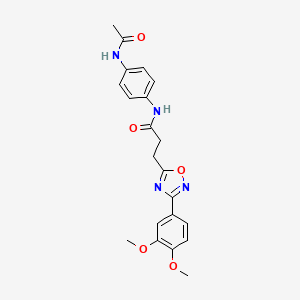
N'-(3,5-dichlorophenyl)-N-(propan-2-yl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-N-(propan-2-yl)ethanediamide, commonly referred to as DCPA, is a herbicide that is widely used in agriculture. It is a member of the acetamide family of herbicides and is known for its ability to control a wide range of grasses and broadleaf weeds. DCPA is an important tool for farmers, as it allows them to control weeds and increase crop yields.
作用機序
DCPA works by inhibiting the growth of weeds. It does this by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the production of branched-chain amino acids in plants. Without these amino acids, the plant cannot grow and eventually dies. DCPA is selective in its mode of action, meaning that it only affects plants that are actively growing and not those that are dormant or in a state of rest.
Biochemical and Physiological Effects
DCPA has been shown to have no significant effect on human health or the environment. It is considered to be safe when used according to label instructions. In plants, DCPA has been shown to have a number of physiological effects, including the inhibition of photosynthesis and the accumulation of reactive oxygen species. These effects ultimately lead to the death of the plant.
実験室実験の利点と制限
DCPA is a useful tool for researchers studying plant physiology and herbicide resistance. It is relatively inexpensive and easy to obtain, making it accessible to a wide range of researchers. However, DCPA has some limitations in lab experiments. It is not effective against all types of weeds, and its mode of action can be affected by environmental factors such as temperature and moisture.
将来の方向性
There are several areas of research that could be explored in the future regarding DCPA. One area is the development of new formulations of DCPA that are more effective against a wider range of weeds. Another area is the study of the mechanisms of herbicide resistance in weeds, which could lead to the development of new herbicides that are more effective against resistant weeds. Finally, the environmental impact of DCPA could be further studied to ensure that it is being used in a safe and sustainable manner.
合成法
The synthesis of DCPA involves the reaction of 3,5-dichloroaniline with isopropyl chloroformate and then reaction with ethylenediamine. The product is then purified through recrystallization. The synthesis of DCPA is relatively simple and can be carried out on a large scale.
科学的研究の応用
DCPA has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of weeds, including annual and perennial grasses and broadleaf weeds. DCPA is commonly used in turfgrass management, as it can be applied to golf courses, sports fields, and other turfgrass areas. It is also used in vegetable and fruit production, as well as in ornamental plant production.
特性
IUPAC Name |
N'-(3,5-dichlorophenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c15-10-5-11(16)7-12(6-10)19-14(21)13(20)18-8-9-1-3-17-4-2-9/h1-7H,8H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDIUJKAHCELJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromo-2-fluorophenyl)-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7691748.png)
![1-(2,5-dichlorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B7691752.png)
![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7691761.png)






![N-[(furan-2-yl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7691804.png)

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691814.png)

